PEG3 Spacer Length: Quantitative Impact on Streptavidin Binding Affinity Retention
Compared to Biotin-PEG2-Mal, Biotin-PEG3-Mal provides a 24.9 Å spacer length that preserves biotin/streptavidin affinity, whereas shorter PEG2 linkers can reduce binding affinity due to steric hindrance . Studies using ChromaLINK biotin maleimide reagents demonstrate that the PEG3 spacer maintains full streptavidin binding capacity, with spectrophotometric quantification at 354 nm confirming consistent biotin incorporation .
| Evidence Dimension | Streptavidin binding affinity retention |
|---|---|
| Target Compound Data | Full retention of biotin/streptavidin affinity with 24.9 Å PEG3 spacer |
| Comparator Or Baseline | Biotin-PEG2-Mal (estimated spacer length ~17-18 Å) |
| Quantified Difference | Up to 60% reduction in streptavidin capture efficiency observed with PEG1/PEG2 linkers in equivalent assays |
| Conditions | Streptavidin binding assays using biotinylated BSA; spectrophotometric quantification at A280/A354 |
Why This Matters
Maintaining high streptavidin binding affinity is critical for downstream detection, purification, and immobilization workflows; reduced affinity necessitates higher reagent consumption and compromises assay sensitivity.
